molecular formula C6H5BrClNO2S B6261623 3-bromo-2-chlorobenzene-1-sulfonamide CAS No. 1261678-72-1

3-bromo-2-chlorobenzene-1-sulfonamide

Cat. No.: B6261623
CAS No.: 1261678-72-1
M. Wt: 270.5
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Description

3-Bromo-2-chlorobenzene-1-sulfonamide is a halogenated benzene sulfonamide derivative with the molecular formula C₆H₄BrClNO₂S and a molecular weight of 269.5 g/mol. Its structure features a sulfonamide group (-SO₂NH₂) at position 1, bromine at position 3, and chlorine at position 2 on the benzene ring.

Properties

CAS No.

1261678-72-1

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chlorobenzene-1-sulfonamide typically involves the reaction of 3-bromo-2-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chlorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of sulfonamide derivatives .

Scientific Research Applications

3-bromo-2-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The halogen atoms (bromine and chlorine) can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: The base compound (3-bromo-2-chloro) has moderate acidity due to electron-withdrawing halogens. The 2-fluoro analog () exhibits higher acidity due to fluorine’s strong electronegativity. The amino-substituted derivative () has reduced acidity because the -NH₂ group donates electrons, countering the sulfonamide’s acidity.

The meta-chlorine in 3-amino-2-bromo-5-chloro () reduces steric strain compared to ortho-substituted analogs.

Biological Relevance: Sulfonamides are known carbonic anhydrase inhibitors. The amino derivative’s H-bonding capability () may improve target binding compared to purely halogenated analogs. The fluorinated compound () could exhibit enhanced membrane permeability due to fluorine’s lipophilicity.

Pharmacological Potential:

  • However, steric bulk from ortho-substituents may reduce efficacy compared to para-substituted drugs.
  • The extended aromatic derivative () is structurally complex, likely influencing pharmacokinetics by increasing molecular weight and logP.

Limitations and Gaps:

  • lacks melting point and solubility data for the amino-substituted analog, limiting physicochemical comparisons.
  • lists bromo-chloro derivatives (e.g., phenols, boronic acids) but none are sulfonamides, restricting direct comparisons.

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